2,7-Diiodo-9H-carbazole
Description
2,7-Diiodo-9H-carbazole is a halogenated carbazole derivative featuring iodine atoms at the 2- and 7-positions of the aromatic core. Carbazoles are nitrogen-containing heterocyclic compounds renowned for their thermal stability, optoelectronic properties, and versatility in organic synthesis. The introduction of iodine substituents enhances electron-withdrawing characteristics, making this compound valuable in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaics .
Properties
Molecular Formula |
C12H7I2N |
|---|---|
Molecular Weight |
419.00 g/mol |
IUPAC Name |
2,7-diiodo-9H-carbazole |
InChI |
InChI=1S/C12H7I2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H |
InChI Key |
WJHDOZKVIHANFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC3=C2C=CC(=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds :
Comparison :
- Electron-Withdrawing Strength : Iodine’s higher atomic mass and lower electronegativity (compared to bromine) may reduce conjugation disruption while enhancing charge transport properties.
- Crystal Packing: In 2,7-dibromo-9-octyl-9H-carbazole, Br⋯Br interactions (3.5–3.6 Å) and C–H⋯π bonds stabilize the monoclinic lattice .
- Applications : Brominated derivatives are widely used in polymer synthesis due to their reactivity in cross-coupling reactions , whereas iodinated analogs may excel in optoelectronic devices due to enhanced charge mobility .
Positional Isomerism: 2,7- vs. 3,6-Diiodo Derivatives
Key Compounds :
Comparison :
- Electronic Structure: 3,6-Diiodo derivatives exhibit extended π-conjugation along the carbazole’s long axis, favoring red-shifted absorption/emission spectra.
- Solubility: The ethyl group in 3,6-diiodo-9-ethyl-9H-carbazole improves solubility in nonpolar solvents, whereas this compound (lacking alkyl chains) may require polar solvents or structural modifications for processability .
Substituent Effects: Alkyl vs. Aryl Groups
Key Compounds :
Comparison :
- Electronic Modulation : Pyridyl-ethynyl groups in enhance electron-deficient character, suitable for n-type semiconductors. In contrast, this compound’s iodine atoms provide moderate electron withdrawal, balancing hole/electron transport in ambipolar materials.
- Thermal Stability : Alkyl chains (e.g., octyl in ) improve thermal stability but reduce crystallinity, whereas aryl groups (e.g., methoxyphenyl in ) may enhance π-stacking for improved charge mobility .
Data Tables
Table 1: Structural and Electronic Comparison of Halogenated Carbazoles
Table 2: Substituent Effects on Properties
| Compound | Substituent Type | Solubility | Conjugation Pathway | Thermal Stability |
|---|---|---|---|---|
| This compound | Halogen (I) | Low | Asymmetric | Moderate |
| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Aryl-Ethynyl | Moderate | Extended | High |
| 9-(4-Methoxyphenyl)-9H-carbazole | Aryl (OCH₃) | High | Symmetric | High |
Research Findings and Implications
- Halogen Choice : Iodine’s polarizability enhances intermolecular interactions, critical for charge transport in thin-film devices. However, bromine’s smaller size allows tighter packing, beneficial for crystalline materials .
- Positional Isomerism : 2,7-Diiodo derivatives may exhibit broader absorption spectra than 3,6-isomers, making them suitable for light-harvesting applications .
- Synthetic Challenges : Direct iodination at 2,7-positions requires precise control to avoid overhalogenation, whereas brominated analogs are more straightforward to synthesize .
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